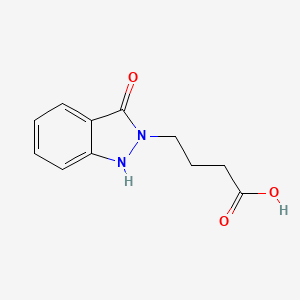![molecular formula C16H12N4O2S B2381889 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine CAS No. 894003-72-6](/img/structure/B2381889.png)
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine is a complex organic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 4-nitrobenzylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative is reacted with a 4-nitrobenzylthiol compound under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The pyridazine ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
科学研究应用
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing processes.
作用机制
The mechanism of action of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Nitrobenzylthiol: Shares the nitrobenzylthio group but lacks the pyridazine and pyridin-2-yl groups.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Pyridin-2-yl Compounds: Compounds with the pyridin-2-yl group but different core structures.
Uniqueness
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)13-6-4-12(5-7-13)11-23-16-9-8-15(18-19-16)14-3-1-2-10-17-14/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECJRHWRDSEQHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319879 |
Source


|
| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894003-72-6 |
Source


|
| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)
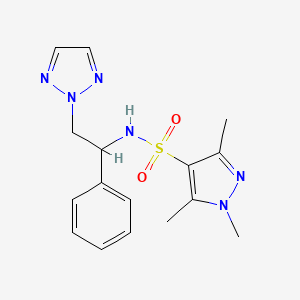

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)
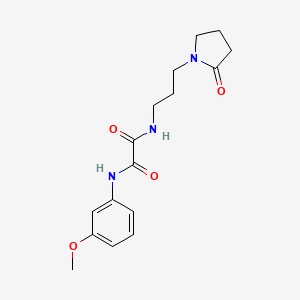
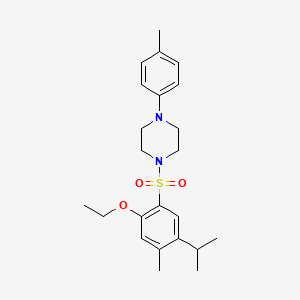
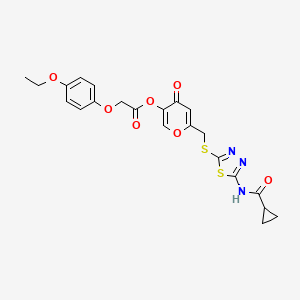
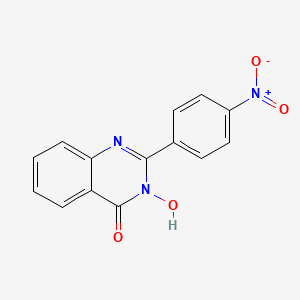
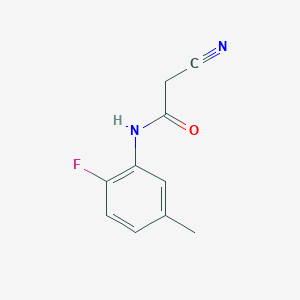
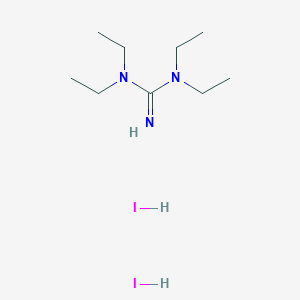
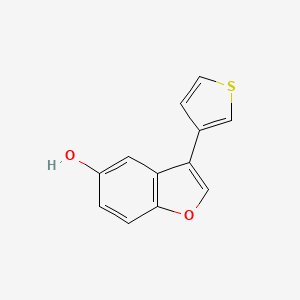
![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)
